1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine
Description
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine (CID 66489591) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a cyclopentane moiety, with an amine substituent at the 4-position. Its molecular formula is C₆H₉N₃, and its structural uniqueness arises from the strained cyclopentane ring and the electron-rich pyrazole system.
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine |
InChI |
InChI=1S/C6H9N3/c7-5-1-2-6-4(5)3-8-9-6/h3,5H,1-2,7H2,(H,8,9) |
InChI Key |
DQHZMXHDEXKPFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1N)C=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues: Substituent Effects
1,3-Dimethyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (C₈H₁₂N₂) shares the fused pyrazole-cyclopentane core but incorporates methyl groups at the N1 and C3 positions. Nuclear magnetic resonance (NMR) data reveal distinct chemical shifts (e.g., δ 3.57 ppm for the cyclopentyl proton adjacent to the methyl group) and ROESY correlations confirming regiochemistry .
Table 1: Substituent-Driven Properties
Metal-Organic Framework (MOF) Linkers: Thermal Stability
The triazolate-based ligand 1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazolate (cta) in Fe(cta)₂ MOFs shares a cyclopentane-fused heterocyclic core with the target compound. Fe(cta)₂ exhibits a decomposition onset at 670 K, outperforming Fe(ta)₂ (613 K) due to stronger Fe–N bonds and reduced void fraction .
Table 2: Thermal Stability in MOF Systems
| MOF Compound | Linker Type | Decomposition Onset (K) | Key Stabilizing Factor |
|---|---|---|---|
| Fe(cta)₂ | Cyclopentane-triazole | 670 | Strong Fe–N bonds, low void space |
| Fe(ta)₂ | 1,2,3-Triazole | 613 | Moderate bond strength |
Functional Group Variations: Sulfonate vs. Amine Derivatives
The patent-derived 1-Methyl-1,4,5,6-tetrahydrocyclopenta[d][1,2,3]triazol-5-yl methanesulfonate introduces a sulfonate ester group, enhancing solubility in polar solvents. Its synthesis involves spiro-intermediates and protective-group strategies, contrasting with the target compound’s straightforward dihydrochloride salt form (CID 66489591) . The amine group in the target compound could enable protonation-dependent reactivity, making it suitable for pH-sensitive applications.
Biological Activity
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities supported by experimental data and case studies.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine has the molecular formula C7H11N3 and a molecular weight of 159.62 g/mol. It is characterized by a fused ring structure that contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3 |
| Molecular Weight | 159.62 g/mol |
| IUPAC Name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-amine |
| InChI Key | MNIKFZFZBREFPB-UHFFFAOYSA-N |
Synthesis
The synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine typically involves cyclization reactions starting from cyclopentanone and hydrazine hydrate. The process can be optimized for yield and purity using various synthetic techniques including microwave-assisted synthesis and regioselective base-metal catalysis.
The biological activity of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate cellular pathways leading to various biological effects including:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. For instance, in vitro studies indicated that it exhibited significant cytotoxicity against melanoma cell lines (A375 and SK-Mel-28) with selectivity over non-cancerous cells .
- Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine derivatives. For example:
- Case Study : A derivative (P25) demonstrated potent activity against four skin cancer cell lines with IC50 values significantly lower than standard chemotherapeutics .
Tyrosinase Inhibition
Tyrosinase is an enzyme involved in melanin production; inhibitors are sought for skin pigmentation disorders:
- Activity : Compounds derived from 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine showed IC50 values ranging from 15.9 µM to over 500 µM in tyrosinase inhibition assays . Notably, one compound (P14) exhibited the highest inhibitory potency.
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays:
- Findings : Several derivatives displayed significant free radical scavenging activity compared to standard antioxidants like ascorbic acid .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine in terms of biological activity:
| Compound | Anticancer Activity | Tyrosinase Inhibition | Antioxidant Activity |
|---|---|---|---|
| 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine | High | Moderate to High | Significant |
| Other Pyrazole Derivatives | Variable | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
